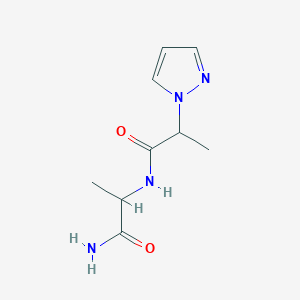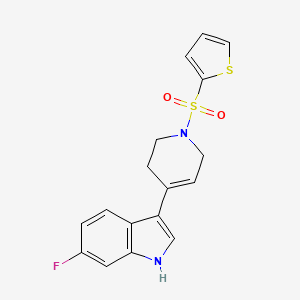
2-(2-Pyrazol-1-ylpropanoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyrazol-1-ylpropanoylamino)propanamide, also known as PAPA-NONOate, is a nitric oxide (NO) donor compound that has been widely used in scientific research. NO is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. PAPA-NONOate is a synthetic compound that releases NO in a controlled manner, allowing researchers to study the effects of NO on biological systems.
作用機序
2-(2-Pyrazol-1-ylpropanoylamino)propanamide releases NO in a controlled manner, allowing researchers to study the effects of NO on biological systems. NO exerts its effects by activating the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates many of the physiological effects of NO.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide are primarily mediated by the release of NO. NO has been shown to have a wide range of effects on biological systems, including vasodilation, inhibition of platelet aggregation, and regulation of neurotransmission. In addition, NO has been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide is that it allows researchers to study the effects of NO in a controlled manner. This is important because NO is a highly reactive molecule that can have both beneficial and harmful effects depending on the context. 2-(2-Pyrazol-1-ylpropanoylamino)propanamide also has a long half-life, which allows for sustained NO release over a period of time. However, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has some limitations, including the fact that it can be difficult to control the rate of NO release and that it may have off-target effects.
将来の方向性
There are many potential future directions for research involving 2-(2-Pyrazol-1-ylpropanoylamino)propanamide. One area of interest is the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in the treatment of cardiovascular disease. NO has been shown to have beneficial effects on blood vessel function, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for studying these effects in more detail. Another area of interest is the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in cancer research. NO has been shown to have anti-tumor effects, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for investigating these effects in more detail. Finally, there is potential for the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in the treatment of neurodegenerative disorders. NO has been shown to have neuroprotective effects, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for exploring these effects further.
合成法
2-(2-Pyrazol-1-ylpropanoylamino)propanamide can be synthesized using a variety of methods, but the most common one involves the reaction between 2-(pyrazol-1-yl)acetic acid and ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form 2-(2-Pyrazol-1-ylpropanoylamino)propanamide.
科学的研究の応用
2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used in a wide range of scientific research, including studies on cardiovascular disease, cancer, and neurodegenerative disorders. In cardiovascular research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to study the effects of NO on blood vessel function and to investigate the mechanisms underlying hypertension. In cancer research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to study the effects of NO on tumor growth and metastasis. In neurodegenerative disorder research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to investigate the potential therapeutic effects of NO on conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-pyrazol-1-ylpropanoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(8(10)14)12-9(15)7(2)13-5-3-4-11-13/h3-7H,1-2H3,(H2,10,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJVRVPRNYCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Amino-1-oxopropan-2-yl)-2-(1H-pyrazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)

![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)
![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)